molecular formula C8H15Cl2N3O B2755390 5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride CAS No. 2260936-96-5

5-Piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride

Cat. No.: B2755390
CAS No.: 2260936-96-5
M. Wt: 240.13
InChI Key: ZWZYIEBUPLGYCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A key step in the synthesis of similar compounds involved the introduction of a chiral methyl group by alkylation, followed by reduction and rearrangement .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, depending on the specific compound. For example, some compounds have been found to form 3-D supramolecular architectures .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. Recent advances in pyrazolone chemistry have focused on the synthesis methods of pyrazolinone (3-oxo-1,2-dihydropyrazole) and 3,5-pyrzolidinediones (3,5-dioxotetrahydropyrazoles) derivatives .

Scientific Research Applications

Neurological Research Applications

Compounds related to piperidine derivatives have been extensively studied for their neurological effects. For instance, piperidine structures are a common motif in molecules investigated for their potential therapeutic effects on neurological conditions. One study explored the chronic Parkinsonism induced in humans due to a product of meperidine-analog synthesis, highlighting the neurotoxic potential of certain piperidine derivatives and underscoring the importance of understanding their pharmacological properties (Langston et al., 1983).

Psychiatric Disorder Treatment

Certain piperidine-related compounds have been researched for their application in treating psychiatric disorders. For example, research on 5-Hydroxytryptamine1A receptor occupancy by novel antagonists involves complex piperidine structures, investigating their potential in the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Cancer Therapy

Piperidine derivatives also find applications in cancer therapy. Metabolic studies on novel B-cell lymphoma-2 inhibitors, such as Venetoclax, involve piperidine as part of their molecular structure, underscoring their significance in the development of cancer treatments (Liu et al., 2017).

Anticoagulant Applications

The anticoagulant properties of certain piperidine derivatives have been explored, with studies like the one by Matsuo et al. (1986), investigating the effects of a piperidino-pyrimidine vasodilator in the treatment of hypertension, demonstrating the broader pharmacological applications of these compounds (Matsuo et al., 1986).

Future Directions

The future directions in the field of piperidine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications. This includes the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Properties

IUPAC Name

5-piperidin-3-yl-1,2-dihydropyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-8-4-7(10-11-8)6-2-1-3-9-5-6;;/h4,6,9H,1-3,5H2,(H2,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZYIEBUPLGYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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